Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H10Br2O4S and a molecular weight of 374.05 g/mol . This compound is characterized by the presence of bromine atoms at the 4 and 5 positions of the thiophene ring, a methoxyethoxy group at the 3 position, and a carboxylate ester group at the 2 position. It is a high-purity compound, often used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate typically involves multiple steps. One reported method starts with glycol monomethyl ether glycol as the starting material. The synthesis proceeds through a series of reactions, including etherification and bromination, to introduce the desired functional groups . The reaction with phosphorus tribromide in ether is a key step in the bromination process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protective atmospheres (e.g., nitrogen) and controlled reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorus Tribromide: Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate involves its interaction with various molecular targets. The bromine atoms and the methoxyethoxy group play crucial roles in its reactivity and interactions. The compound can participate in electron transfer processes, influencing the electronic properties of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxyethoxy group.
2,5-Dibromo-3-hexylthiophene: Similar bromination pattern but with a hexyl group instead of a methoxyethoxy group.
Uniqueness
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is unique due to the presence of the methoxyethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in material science and organic synthesis .
Properties
CAS No. |
1707727-89-6 |
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Molecular Formula |
C9H10Br2O4S |
Molecular Weight |
374.05 g/mol |
IUPAC Name |
methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H10Br2O4S/c1-13-3-4-15-6-5(10)8(11)16-7(6)9(12)14-2/h3-4H2,1-2H3 |
InChI Key |
SOCBAWGVAUITKO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC(=C1Br)Br)C(=O)OC |
Origin of Product |
United States |
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